TSSK2 Inhibition Potency: ALK Inhibitor 2 vs. ALK Inhibitor 1 and Staurosporine
ALK inhibitor 2 (compound 18) demonstrates potent inhibition of TSSK2 with an IC50 of 37 nM, establishing it as one of the first sub-100 nanomolar inhibitors of any TSSK isoform reported . Compared to ALK inhibitor 1 (compound 17; IC50 = 31 nM), ALK inhibitor 2 exhibits slightly lower potency but offers a distinct chemical structure with a methylsulfonamide substituent that may confer different physicochemical properties [1]. Both compounds significantly outperform the broad-spectrum kinase inhibitor staurosporine (IC50 = 74 nM) in TSSK2 inhibition [2].
| Evidence Dimension | TSSK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | ALK inhibitor 1: 31 nM; Staurosporine: 74 nM |
| Quantified Difference | 1.2-fold less potent than ALK inhibitor 1; 2.0-fold more potent than staurosporine |
| Conditions | Recombinant human TSSK2 kinase activity assay (mobility shift assay) |
Why This Matters
This potency validates ALK inhibitor 2 as a viable tool compound for TSSK2 target validation, particularly in male contraceptive research where selective TSSK2 inhibition is desired.
- [1] Hawkinson JE, et al. Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2). ChemMedChem. 2017;12(22):1857-1865. (Compound 17/ALK inhibitor 1 IC50 = 31 nM) View Source
- [2] Reaction Biology. TSK2 Kinase Activity Assay Service. Reference Compound IC50: Staurosporine = 74 nM. View Source
